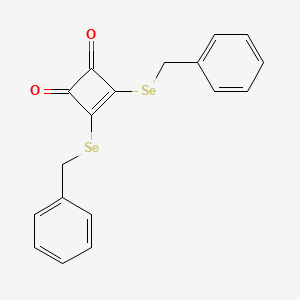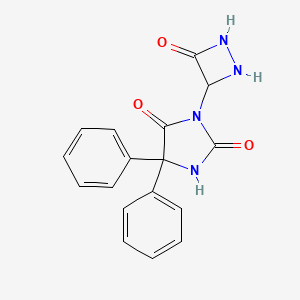
3-(4-Oxo-1,2-diazetidin-3-yl)-5,5-diphenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Oxo-1,2-diazetidin-3-yl)-5,5-diphenylimidazolidine-2,4-dione” is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-Oxo-1,2-diazetidin-3-yl)-5,5-diphenylimidazolidine-2,4-dione” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazolidine ring through cyclization of appropriate precursors.
Oxidation Reactions: Introduction of the oxo group via oxidation of a suitable intermediate.
Substitution Reactions: Incorporation of the diazetidinyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature regulation to favor desired reaction pathways.
Purification Techniques: Implementation of purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-(4-Oxo-1,2-diazetidin-3-yl)-5,5-diphenylimidazolidine-2,4-dione” can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound to introduce additional oxo groups.
Reduction: Reduction of the oxo group to form hydroxyl derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the diazetidinyl or diphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: Appropriate solvents like dichloromethane or ethanol to facilitate reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which “3-(4-Oxo-1,2-diazetidin-3-yl)-5,5-diphenylimidazolidine-2,4-dione” exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Pathway Involvement: Participation in metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-Oxo-1,2-diazetidin-3-yl)-5,5-diphenylimidazolidine-2-thione: Similar structure with a thione group instead of a dione.
3-(4-Oxo-1,2-diazetidin-3-yl)-5,5-diphenylimidazolidine-2,4-dithione: Contains two thione groups.
3-(4-Oxo-1,2-diazetidin-3-yl)-5,5-diphenylimidazolidine-2,4-diol: Contains hydroxyl groups instead of oxo groups.
Uniqueness
“3-(4-Oxo-1,2-diazetidin-3-yl)-5,5-diphenylimidazolidine-2,4-dione” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
62868-23-9 |
|---|---|
Molecular Formula |
C17H14N4O3 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
3-(4-oxodiazetidin-3-yl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H14N4O3/c22-14-13(19-20-14)21-15(23)17(18-16(21)24,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,19H,(H,18,24)(H,20,22) |
InChI Key |
QZICXDVBCXZOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C3C(=O)NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



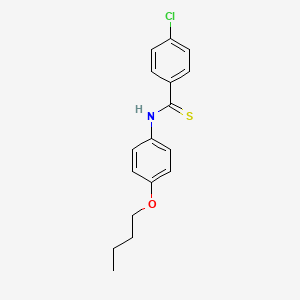
![Triethyl{3-[1-(2,2,2-trichloroethoxy)ethoxy]prop-1-en-1-yl}silane](/img/structure/B14521265.png)

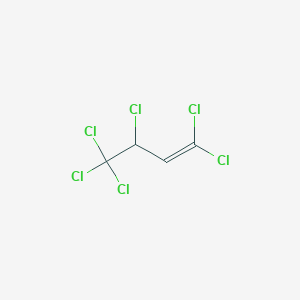
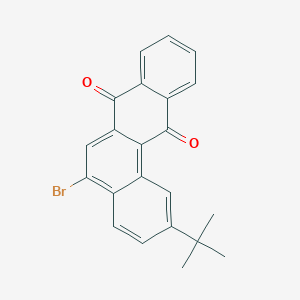
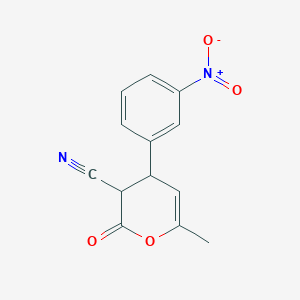
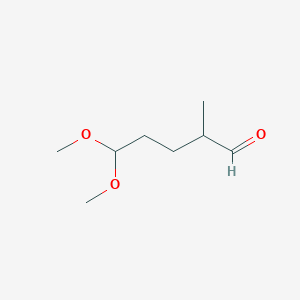
![N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-heptylthiourea](/img/structure/B14521293.png)


![N-(4-Chlorophenyl)-4-[(E)-(2,4-dioxopentan-3-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14521309.png)
